Gadolinium(III) nitrate hydrate

Description

Significance of Gadolinium(III) Nitrate (B79036) Hydrate (B1144303) as a Precursor in Advanced Materials Synthesis

Gadolinium(III) nitrate hydrate is a versatile and indispensable precursor for the creation of a diverse range of advanced materials. Its utility lies in its high water solubility and its role as an oxidizing agent, facilitating its use in various synthesis methodologies. sigmaaldrich.comamericanelements.comfishersci.pt

One of the most prominent applications is in the production of specialized glasses and ceramics . fishersci.ptthermofisher.com These materials often exhibit unique optical and magnetic properties due to the incorporation of gadolinium. Furthermore, it is a key ingredient in the manufacture of gadolinium ferroalloy materials and other gadolinium compound intermediates . aemree.com

In the realm of nanotechnology, this compound is instrumental in synthesizing gadolinium oxide (Gd2O3) nanoparticles . sigmaaldrich.com These nanoparticles have shown promise in fields such as photocatalysis and biomedical imaging. sigmaaldrich.comsigmaaldrich.com The compound also serves as a dopant in the preparation of zinc oxide (ZnO) nanoparticles , enhancing their room temperature ferromagnetism. sigmaaldrich.comsigmaaldrich.com

Its role extends to the energy sector, where it is used to prepare ceria (CeO2)-based ceramic doped electrolytes for intermediate temperature solid oxide fuel cells (IT-SOFCs). sigmaaldrich.comsigmaaldrich.com Additionally, it is a raw material for the synthesis of europium-activated KGd2F7 red-emitting nanoparticles , which are utilized in white light-emitting diodes (LEDs). sigmaaldrich.comsigmaaldrich.com The compound is also reported to be involved in producing the green light emission of erbium-activated single-phased gadolinium aluminate (GdAlO3) phosphors for lighting applications. sigmaaldrich.com

Beyond these applications, gadolinium nitrate is used in nuclear reactors as a water-soluble neutron poison, helping to control the rate of nuclear fission. nanorh.comsamaterials.com

Overview of its Role in Rare Earth Chemistry and Lanthanide-Based Materials Research

Gadolinium is a member of the lanthanide series, a group of elements known for their unique electronic and magnetic properties. nih.gov These properties, arising from the progressive filling of the 4f orbitals, make them valuable in a variety of high-tech applications. nih.gov Gadolinium(III) ions, in particular, are highly paramagnetic due to their unpaired electrons, possessing a high magnetic moment. samaterials.comnih.gov

In the context of rare earth chemistry, this compound serves as a fundamental source of gadolinium ions for research and development. nanorh.com Scientists utilize this compound to investigate the chemical and physical properties of gadolinium in different environments and to synthesize novel lanthanide-based materials. nanorh.com

A significant area of research is the development of magnetic ionic liquids (MILs) and organic salts based on lanthanides. nih.gov Studies have explored the combination of gadolinium(III) anions with various organic cations to create new materials with tunable physicochemical properties. nih.gov While gadolinium-based salts exhibit notable magnetic moments, research has also shown that terbium-based compounds can present more intense luminescent behavior, offering potential for different bio-applications. nih.gov

The study of lanthanide hydration is another crucial aspect of rare earth chemistry. The hydration behavior of lanthanide ions in dilute solutions is of particular interest for biological sciences. nih.gov Research has shown that the structure of hydrated nitrate complexes can vary, with different binding modes and the potential for an equilibrium between several polyhydrate forms. nih.gov Studies on the hydration of lanthanoid(III) ions have also challenged long-held theories like the "gadolinium break," which proposed a sudden change in hydration number across the lanthanide series. researchgate.net

Scope and Research Focus on this compound in Contemporary Chemical Sciences

Current research on this compound is vibrant and expanding, with a focus on leveraging its properties for innovative applications. A major area of investigation is its use as a precursor for luminescent lanthanide nanoparticles for biosensing and imaging. sigmaaldrich.com The unique optical properties of gadolinium-based materials are being harnessed to develop advanced diagnostic and therapeutic tools. nanorh.com

The catalytic properties of gadolinium compounds, including those derived from this compound, are also under scrutiny. nanorh.comaemree.com Researchers are exploring their potential to facilitate and accelerate various chemical reactions.

Furthermore, the study of gadolinium complexes continues to be a significant research frontier. For instance, research into the complexation of gadolinium(III) ions with citric acid has been conducted to understand the formation of complexes with high relaxivity values, which could serve as models for effective MRI contrast agents. nih.gov The influence of polymers like polyethyleneimine on the magnetic relaxation behavior of these complexes is also an active area of investigation. nih.gov

The selective separation of lanthanide ions, including gadolinium, is another critical research area, driven by the need for high-purity rare earth elements. researchgate.net Studies have demonstrated the potential of polymer inclusion membranes for the selective extraction and separation of gadolinium(III) from other lanthanides. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | Gd(NO₃)₃·xH₂O |

| Appearance | White or colorless crystals |

| Molecular Weight | 451.26 g/mol (hexahydrate) |

| Melting Point | 91 °C (hexahydrate) |

| Solubility | Soluble in water and ethanol |

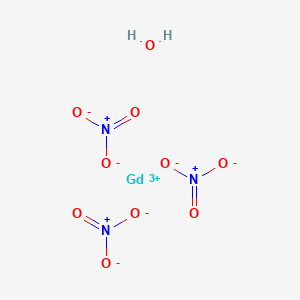

Structure

2D Structure

Properties

IUPAC Name |

gadolinium(3+);trinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWZIXQSZWFRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Gd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH2N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Precursor Chemistry of Gadolinium Iii Nitrate Hydrate Derived Materials

Advanced Synthetic Routes Utilizing Gadolinium(III) Nitrate (B79036) Hydrate (B1144303)

Gadolinium(III) nitrate hydrate, particularly the hexahydrate form (Gd(NO₃)₃·6H₂O), serves as a critical and versatile precursor in the synthesis of a wide array of gadolinium-based materials. rsc.orgresearchgate.net Its high water solubility and role as an oxidizing agent make it suitable for various solution-based synthesis methodologies. researchgate.netresearchgate.net These methods leverage the chemical properties of gadolinium nitrate to produce materials with controlled morphologies, sizes, and functionalities, including oxides, doped ceramics, and garnets.

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal methods are widely employed for synthesizing crystalline nanomaterials from solutions under elevated temperature and pressure. This compound is a common precursor in these techniques for producing materials like gadolinium oxide (Gd₂O₃) and gadolinium-doped compounds. mdpi.comstanfordmaterials.com The process typically involves dissolving gadolinium nitrate in a solvent (water for hydrothermal, organic solvents for solvothermal) along with a precipitating agent. mdpi.com

In a typical hydrothermal synthesis of Gd₂O₃ nanorods, an aqueous solution of gadolinium nitrate is prepared, and the pH is adjusted using a base such as sodium hydroxide (B78521) (NaOH) or through the decomposition of urea (B33335). mdpi.comias.ac.inpsu.edu This mixture is then sealed in a Teflon-lined autoclave and heated to temperatures ranging from 140°C to 180°C for extended periods. ias.ac.inorientjchem.org During this process, an intermediate, gadolinium hydroxide (Gd(OH)₃), precipitates from the solution. mdpi.comias.ac.in This intermediate is then collected and calcined at high temperatures (e.g., 600°C) to induce dehydration, yielding the final Gd₂O₃ nanostructures. ias.ac.in The morphology and size of the resulting nanoparticles can be controlled by adjusting parameters such as pH, temperature, and reaction time. psu.edu

Solvothermal synthesis follows a similar principle but utilizes non-aqueous solvents. For instance, gadolinium hydroxide nanorods have been prepared via the solvothermal decomposition of a gadolinium-oleate precursor, which can be subsequently converted to crystalline Eu³⁺:Gd₂O₃ nanostructures through thermal treatment. elsevierpure.comresearchgate.net

Table 1: Hydrothermal Synthesis Parameters for Gd-based Nanomaterials

| Target Material | Precursor(s) | Precipitating Agent / Solvent | Temperature (°C) | Duration (h) | Resulting Morphology |

|---|---|---|---|---|---|

| Gd₂O₃ Nanorods | Gadolinium Nitrate | NaOH / Water | ~140 | 24 | Nanorods |

| Gd-doped CeO₂ | Cerium Nitrate, Gadolinium Nitrate | Trisodium Phosphate (B84403) / Water | 180 | 15 | Nanoparticles (Cubic/Square) |

| GdOHCO₃ (precursor) | Gadolinium Nitrate | Urea / Water | 80 then 160 | 10 then 24 | Nanorods |

Co-precipitation and Gel-Combustion Methods

Co-precipitation is a straightforward and effective method for synthesizing multi-component materials by simultaneously precipitating the constituents from a solution. stanfordmaterials.com Using this compound, this technique allows for the creation of homogeneously doped materials and complex oxides. For example, erbium-doped Gd₂O₃ (Er³⁺:Gd₂O₃) nanorods have been synthesized by co-precipitating gadolinium and erbium ions from a nitrate solution using ammonium (B1175870) hydroxide as the precipitating agent to adjust the pH to 7. researchgate.net The resulting hydroxide precursor is then calcined at 750°C to form the final crystalline nanorods. researchgate.net Similarly, gadolinium gallium garnet (Gd₃Ga₅O₁₂, GGG) powders can be synthesized from a mixed solution of gadolinium and gallium nitrates using ammonium hydrogen carbonate (NH₄HCO₃) as the precipitant. researchgate.net

Gel-combustion, a variation of the sol-gel process, is a solution combustion synthesis (SCS) technique known for its speed and efficiency in producing fine, high-purity oxide powders. acs.orgdergipark.org.tr In this method, an aqueous solution containing metal nitrates (as the oxidizer) and an organic fuel, such as glycine (B1666218) or urea, is heated. acs.orgdergipark.org.trresearchgate.net Initially, the solution dehydrates to form a viscous gel. acs.org Upon further heating (typically >150°C), the gel auto-ignites, and a rapid, exothermic combustion reaction occurs, directly yielding the desired metal oxide. researchgate.netacs.org this compound is an ideal oxidizer for this process. The synthesis of gadolinium-doped ceria (GDC), for instance, uses gadolinium and cerium nitrates as oxidizers and ethylene (B1197577) glycol or glycine as fuel. researchgate.netrsc.org The high temperatures generated during combustion facilitate the formation of well-crystallized materials. rsc.org

Table 2: Co-precipitation and Gel-Combustion Synthesis Examples

| Method | Target Material | Precursors (Oxidizers) | Precipitant / Fuel | Key Process / Temperature |

|---|---|---|---|---|

| Co-precipitation | Er³⁺:Gd₂O₃ | Gadolinium Nitrate, Erbium Nitrate | Ammonium Hydroxide | Calcination at 750°C |

| Co-precipitation | Gd₃Ga₅O₁₂ (GGG) | Gadolinium Nitrate, Gallium Nitrate | Ammonium Hydrogen Carbonate | Calcination up to 1000°C |

| Gel-Combustion | Gd₂O₃ | Gadolinium(III) nitrate hexahydrate | Glycine | Decomposition at ~250°C |

| Gel-Combustion | Gd-doped Ceria (GDC) | Gadolinium Nitrate, Cerium Nitrate | Ethylene Glycol / Glycine | Combustion at >150°C |

Thermal Decomposition Pathways and Controlled Pyrolysis

The thermal decomposition of this compound is a fundamental process used to produce gadolinium oxide. Non-isothermal thermogravimetric analysis reveals a multi-step decomposition pathway. When Gd(NO₃)₃·6H₂O is heated, it first undergoes dehydration. Following the loss of water molecules, the anhydrous gadolinium nitrate decomposes through a series of intermediate compounds. elsevierpure.com

The decomposition proceeds as follows:

Gd(NO₃)₃ → GdO(NO₃) : The first major step is the decomposition of gadolinium nitrate to gadolinium oxynitrate (GdO(NO₃)). This occurs in a temperature range of approximately 350-450°C. elsevierpure.com

GdO(NO₃) → Gd₄O₅(NO₃)₂ : As the temperature increases to around 500°C, the gadolinium oxynitrate further decomposes into another intermediate. elsevierpure.com

Gd₄O₅(NO₃)₂ → Gd₂O₃ : Finally, in the temperature range of 600-700°C, the last nitrate-containing compound decomposes to form stable, crystalline gadolinium oxide (Gd₂O₃). elsevierpure.com

X-ray diffraction studies confirm the presence of GdO(NO₃) at 420°C and cubic Gd₂O₃ at 700°C. elsevierpure.com This controlled pyrolysis is a common final step in many synthesis methods, such as co-precipitation and gel-combustion, to convert precursor materials into the desired final oxide form. ias.ac.inresearchgate.net

Table 3: Thermal Decomposition Stages of Gadolinium(III) Nitrate

| Temperature Range (°C) | Initial Compound | Resulting Compound | Process |

|---|---|---|---|

| ~350 - 450 | Gd(NO₃)₃ | GdO(NO₃) | First decomposition step |

| ~500 | GdO(NO₃) | Gd₄O₅(NO₃)₂ | Second decomposition step |

| ~600 - 700 | Gd₄O₅(NO₃)₂ | Gd₂O₃ | Final decomposition to oxide |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis is an energy-efficient technique that utilizes microwave irradiation to rapidly heat the reaction mixture. psu.eduresearchgate.net This method dramatically reduces reaction times, often from hours to minutes, compared to conventional heating methods. stanfordmaterials.com The rapid and uniform heating can lead to the formation of uniform nanoparticles with narrow size distributions. iosrjournals.org

This compound can be effectively used as a precursor in microwave-assisted routes. For example, gadolinium-doped green luminescent carbon dots (Gd-CDs) have been prepared using a one-step microwave-assisted polyol method. researchgate.net In another approach, Gd₂O₃ nanoparticles have been synthesized by dissolving gadolinium nitrate in diethylene glycol, adding NaOH, and then irradiating the mixture with microwaves. mdpi.com The reaction involves the complexation of metal ions followed by hydrolysis and condensation, accelerated by the microwave energy. mdpi.com This combination of microwave heating with other methods, like hydrothermal or combustion synthesis, offers a powerful tool for the rapid and efficient production of advanced materials. psu.edu

Precursor Transformation Mechanisms and Intermediate Species Formation

Understanding the transformation of initial precursors into intermediate species is crucial for controlling the final properties of the synthesized materials. The formation of specific complexes prior to the main reaction can dictate the morphology and uniformity of the resulting nanoparticles.

Gadolinium-Oleate Precursor Formation and Its Influence on Nanoparticle Morphology

In the synthesis of high-quality, monodisperse gadolinium oxide nanoparticles, a common strategy involves the formation of a metal-oleate complex as an intermediate precursor. rsc.org This is typically achieved by reacting gadolinium(III) nitrate hexahydrate with a long-chain fatty acid, such as oleic acid, in a high-boiling point organic solvent like 1-octadecene (B91540). rsc.org

The synthesis involves heating a mixture of gadolinium nitrate, oleic acid, and 1-octadecene at a moderate temperature (e.g., 110°C) for several hours. rsc.org During this step, the nitrate salt reacts with oleic acid to form a gadolinium-oleate complex (Gd-oleate), which is soluble in the organic solvent. rsc.org This pre-treatment step is critical as it leads to much better particle uniformity compared to direct decomposition, possibly due to the ordering of the fatty acid chains in the complex. rsc.org This Gd-oleate precursor is then subjected to high-temperature thermal decomposition (a process often called pyrolysis) at temperatures around 290-320°C. rsc.orgrsc.org The decomposition of the Gd-oleate complex in the presence of the oleic acid surfactant yields highly uniform, size-controlled Gd₂O₃ nanoparticles. rsc.org The size of the final nanoparticles can be tuned by varying the reaction conditions, such as the concentration of surfactants (e.g., adding oleylamine) or the final decomposition temperature. rsc.org

Hydrolysis of Gadolinium(III) Nitrate and Formation of Hydroxo-Nitrate/Oxynitrate Intermediates

The synthesis of gadolinium-based materials from this compound is a process that involves more than simple dehydration. The thermal decomposition is a complex sequence of events initiated by hydrolysis, leading to the formation of intermediate species. researchgate.net

Upon heating, the gadolinium nitrate hydrate begins to lose water molecules. This is followed by hydrolysis, where the gadolinium ion (Gd³⁺) reacts with water. This reaction leads to the formation of gadolinium hydroxo-nitrate intermediates. researchgate.net A proposed pathway involves the condensation of gadolinium nitrate monomers into a tetrameric heterocycle, Gd₄O₄(NO₃)₄, after partial dehydration. researchgate.net

Further heating causes these intermediates to lose nitrogen oxides (N₂O₅), transforming them into unstable gadolinium oxynitrate compounds (e.g., GdONO₃). These oxynitrates are transient species that ultimately decompose to form the final stable product, gadolinium oxide (Gd₂O₃). researchgate.net Computational modeling using molecular mechanics has been employed to calculate interatomic distances and angles of these proposed intermediate structures, providing theoretical support for their existence and stability during the decomposition process. researchgate.net In sol-gel synthesis methods, the hydrolysis of gadolinium nitrate is a key step, often initiated by a base like ammonia (B1221849) in an aqueous solution, leading to the precipitation of gadolinium hydroxide gel. researchgate.net

Influence of Surfactants and Modulators on Reaction Pathways and Product Characteristics

Surfactants and other chemical modulators are critical in directing the synthesis of nanomaterials from gadolinium(III) nitrate precursors. These molecules adsorb to the surface of growing nanocrystals, influencing their growth rate, final size, shape, and colloidal stability. rsc.orgnih.gov By managing the kinetic and thermodynamic aspects of the crystallization process, specific product characteristics can be achieved.

Organic surfactants like oleic acid and oleylamine (B85491) are commonly used in the thermal decomposition of gadolinium nitrate. rsc.org They form a coordinating layer around the gadolinium precursor, which decomposes at high temperatures to form gadolinium oxide nanoparticles. This coating prevents the nanoparticles from aggregating, ensuring they remain discrete and well-dispersed in nonpolar solvents. rsc.org The choice of surfactant can also influence the resulting material. For instance, in the synthesis of gadolinium-doped zinc oxide, the use of polyvinylpyrrolidone (B124986) (PVP) versus cetyltrimethylammonium bromide (CTAB) as the surfactant resulted in different morphologies and dopant incorporation. nih.gov

In microemulsion methods, nonionic surfactants such as Brij® 35 are used to create nanodroplets that act as micro-reactors for the formation of gadolinium oxide nanoparticles. mdpi.com Polymers like PVP are also utilized as surface-capping agents in polyol synthesis methods, where they help control particle size and provide biocompatibility to the final nanoparticles. vjs.ac.vn The functionalization of nanoparticles with targeting ligands or polymers is a subsequent step that can be considered a form of modulation, designed to impart specific biological or chemical functionality. mdpi.com

Table 1: Influence of Surfactants and Modulators on Gadolinium-Derived Nanomaterials

| Surfactant/Modulator | Synthesis Method | Effect on Reaction/Product | Reference |

|---|---|---|---|

| Oleic Acid & Oleylamine | Thermal Decomposition | Control particle uniformity and size; provide colloidal stability in nonpolar solvents. | rsc.org |

| Poly(vinylpyrrolidone) (PVP) | Sonochemical / Polyol | Influences morphology; provides biocompatible coating and stability in aqueous media. | nih.govvjs.ac.vn |

| Cetyltrimethylammonium bromide (CTAB) | Sonochemical | Affects morphology and the amount of dopant inserted into the host lattice. | nih.gov |

| Brij® 35 | Microemulsion | Forms microemulsions acting as nanoreactors for nanoparticle synthesis. | mdpi.com |

| Glycine | Thermal Decomposition | Forms a complex with the gadolinium salt, which upon decomposition yields gadolinium oxide nanocrystallites. | researchgate.net |

Control over Nanostructure and Morphology during Synthesis

The functional properties of gadolinium-based nanomaterials are intrinsically linked to their structure and morphology at the nanoscale. Therefore, precise control over these features during synthesis is paramount for their application in various fields.

Tailoring Particle Size and Uniformity in Nanomaterial Synthesis

Achieving a specific particle size and a narrow size distribution (uniformity) is a central goal in the synthesis of nanomaterials from this compound. Several reaction parameters can be manipulated to achieve this control.

Temperature: The reaction temperature plays a crucial role. In thermal decomposition methods, adjusting the refluxing temperature can directly impact particle size. For instance, increasing the temperature from 290 °C to 320 °C resulted in the formation of smaller Gd₂O₃ nanoparticles (from 5 nm down to 2 nm). rsc.org Similarly, the annealing temperature used in post-synthesis heat treatment can control the final crystallite size, with higher temperatures generally leading to larger particles. researchgate.net

Reaction Time: The duration of the reaction can influence nanoparticle dimensions. In some polyol-based syntheses, increasing the reflux time was found to decrease the final particle size. nih.gov Conversely, in other thermal decomposition routes, longer reflux times can promote growth, leading to larger particles. rsc.org

Concentration of Reagents: The relative concentrations of the gadolinium precursor, surfactants, and precipitating agents are key levers for size control. Increasing the concentration of a base like NaOH can lead to larger particles and faster precipitation. nih.gov The ratio of surfactant to the gadolinium salt is also critical; studies have shown that increasing the amount of oleylamine relative to the gadolinium nitrate precursor leads to the formation of larger Gd₂O₃ nanoparticles. rsc.org

Choice of Synthesis Method: The synthetic route itself is a primary determinant of particle size. Methods like the polyol process, thermal decomposition, and microwave-assisted synthesis have been optimized to produce ultra-small nanoparticles in the 1.5-2.5 nm range, which is considered optimal for certain imaging applications. nih.govmetu.edu.tracs.org

Table 2: Parameters for Tailoring Particle Size of Gadolinium-Derived Nanoparticles

| Parameter | Effect on Particle Size | Example | Reference |

|---|---|---|---|

| Reaction Temperature | Higher temperature can lead to smaller or larger particles depending on the kinetics. | Increasing reflux temperature from 290°C to 320°C decreased Gd₂O₃ nanoparticle size from 5 nm to 2 nm. | rsc.org |

| Reaction Time | Can increase or decrease size depending on the growth mechanism. | In a polyol route, increasing reflux time from 1h to 4h decreased particle size. | nih.gov |

| Surfactant-to-Precursor Ratio | Higher surfactant ratio can lead to smaller particles by capping growth, or larger particles by stabilizing larger structures. | Increasing oleylamine amount relative to gadolinium nitrate resulted in larger Gd₂O₃ nanoparticles (from 5 nm to 22 nm). | rsc.org |

| Precipitating Agent Conc. | Higher concentration generally leads to faster nucleation and larger particles. | Increasing NaOH concentration led to larger particle sizes and rapid precipitation. | nih.gov |

Directed Growth of Specific Morphologies (e.g., nanorods, nanoparticles, sheet-like structures)

Beyond size, the shape of gadolinium-based nanomaterials can be directed to produce diverse morphologies, including spheres, rods, and plates. This morphological control is typically achieved by manipulating the reaction kinetics and the capping effects of surfactants.

Nanoparticles: Spherical nanoparticles are the most commonly synthesized morphology. They can be produced through a variety of methods, including the thermal decomposition of gadolinium nitrate in the presence of oleic acid and 1-octadecene, which yields monodisperse Gd₂O₃ nanoparticles. rsc.org Microwave-assisted methods have also been reported for the rapid synthesis of spherical Gd₂O₃ nanoparticles. nih.gov

Nanorods: Anisotropic growth can be encouraged to form rod-shaped nanostructures. A biogenic or "green" synthesis approach using a methanolic extract from Moringa oleifera peels as a capping and reducing agent has been shown to produce rod-shaped Gd₂O₃ nanoparticles. nih.gov

Sheet-like Structures: Two-dimensional, plate-like morphologies can also be synthesized. By controlling the decomposition of a gadolinium precursor in a specific solvent system containing oleylamine and oleic acid, researchers have successfully produced highly uniform, square, plate-shaped Gd₂O₃ nanocrystals. psu.edu These nanoplates were found to be remarkably thin, with a thickness of approximately 1.1 nm, which corresponds to the unit-cell edge length of the cubic Gd₂O₃ crystal structure. psu.edu

Coordination Chemistry and Supramolecular Assembly Involving Gadolinium Iii Nitrate Hydrate

Complexation of Gadolinium(III) Ion with Organic Ligands

The trivalent gadolinium ion (Gd³⁺), a member of the lanthanide series, is characterized by a high coordination number, typically ranging from 8 to 10, and a flexible coordination geometry. finechem-mirea.rustanford.edu This is attributed to its large ionic radius and the f-electrons being shielded, leading to predominantly electrostatic interactions with ligands. stanford.edu Gadolinium(III) nitrate (B79036) hydrate (B1144303) serves as a common starting material for the synthesis of various coordination complexes. sigmaaldrich.comwikipedia.orgamericanelements.com

Formation of Coordination Complexes with Polycarboxylic Acids

Polycarboxylic acids are versatile ligands for complexing with Gd(III) ions due to the presence of multiple carboxylate groups that can act as binding sites.

Aurintricarboxylic Acid: While specific studies on the direct complexation of Gadolinium(III) nitrate hydrate with aurintricarboxylic acid are not extensively detailed in the provided context, the general principles of polycarboxylate coordination apply. The carboxylate and potential hydroxyl groups of aurintricarboxylic acid would offer multiple sites for chelation with the Gd(III) ion.

1,3,5-benzenetricarboxylic acid (Trimesic Acid): This ligand, often abbreviated as H₃BTC, is a popular choice for constructing coordination polymers and MOFs. In the synthesis of a Gd(III)-based MOF, [Gd(BTC)(H₂O)]·DMF, gadolinium(III) ions are coordinated with benzene-1,3,5-tricarboxylate (B1238097) ions. nih.gov The carboxylate groups of the trimesate ligand bridge between Gd(III) centers to form a three-dimensional network. nih.gov

Terephthalic Acid (1,4-benzenedicarboxylic acid): Terephthalic acid (H₂BDC) is another widely used linear dicarboxylic acid linker. In the synthesis of a Gd-MOF, each Gd(III) ion is coordinated by four carboxylated oxygen atoms from bridging terephthalic acid ligands, two from a different terephthalic acid ligand, and two oxygen atoms from solvent molecules (DMF), resulting in an octacoordinated metal center. acs.org

Coordination with Nitrogen-Donor Ligands

Nitrogen-containing ligands also form stable complexes with Gadolinium(III).

Urea (B33335): In the presence of a deficiency of the ligand, Gadolinium(III) nitrate reacts with urea in an aqueous solution to form the molecular complex [Gd(H₂O)₂(Ur)₂(NO₃)₃]. finechem-mirea.rufinechem-mirea.ru In this structure, two monodentate urea molecules are coordinated to the gadolinium ion. finechem-mirea.rufinechem-mirea.ru

Diamines: While specific examples with simple diamines and this compound are not detailed, the general principle involves the nitrogen atoms of the diamine coordinating to the Gd(III) center. The chelate effect, where a bidentate ligand like a diamine forms a more stable complex than two monodentate ligands, plays a significant role.

Chelation Modes and Stoichiometry in Gadolinium(III) Complexes

The way ligands bind to the Gd(III) ion (chelation modes) and the ratio of metal to ligand (stoichiometry) are crucial aspects of its coordination chemistry.

Chelation Modes: Lanthanides like Gd(III) typically favor the formation of five-membered chelate rings with oxygen and nitrogen donor atoms. nih.gov In the complex with urea, [Gd(H₂O)₂(Ur)₂(NO₃)₃], the nitrate groups act as bidentate chelating ligands. finechem-mirea.rufinechem-mirea.ru In many polycarboxylate complexes, the carboxylate groups can bind in a monodentate, bidentate chelating, or bridging fashion.

Stoichiometry: The stoichiometry of Gd(III) complexes varies depending on the ligand and reaction conditions. For instance, a 1:2 metal-to-ligand stoichiometry has been reported for complexes with certain N-alkyl-N-methylglucamine surfactants. nih.gov In the case of the urea complex, the stoichiometry is one Gd(III) ion to two urea molecules, two water molecules, and three nitrate ions. finechem-mirea.rufinechem-mirea.ru

The coordination number of gadolinium in its complexes is often high. For example, in [Gd(H₂O)₂(Ur)₂(NO₃)₃], the coordination number of gadolinium is 10, with a distorted pentagonal bipyramid geometry. finechem-mirea.rufinechem-mirea.ru In many clinically used MRI contrast agents based on gadolinium, the complexes are nine-coordinate. stanford.edu

Influence of Solvent Systems on Complex Formation

The solvent system plays a critical role in the synthesis and structure of gadolinium complexes.

DMF (N,N-dimethylformamide): DMF is a common solvent in the synthesis of MOFs. In the formation of a Gd-MOF with terephthalic acid, DMF molecules directly coordinate to the Gd(III) center. acs.org Similarly, in the structure of MOF-76(Gd) synthesized with 1,3,5-benzenetricarboxylic acid, a DMF molecule is present as a crystallization solvent. nih.gov

H₂O (Water): Water is a crucial component in the coordination sphere of gadolinium ions, especially in aqueous solutions. In the urea complex [Gd(H₂O)₂(Ur)₂(NO₃)₃], two water molecules are directly coordinated to the gadolinium ion. finechem-mirea.rufinechem-mirea.ru The number of coordinated water molecules is a key parameter influencing the relaxivity of Gd(III)-based MRI contrast agents. nih.gov The synthesis of certain Gd-MOFs can also be carried out in water, offering a "green" synthetic route. mdpi.com

Engineering of Metal-Organic Frameworks (MOFs) from this compound

This compound is a key precursor for the synthesis of gadolinium-based Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.comnih.govacs.org

Rational Design and Synthesis of Gd-based MOFs

The design of Gd-MOFs involves the careful selection of organic linkers and reaction conditions to achieve desired structures and properties.

Synthesis Methods: A common method for synthesizing Gd-MOFs is the solvothermal method. For example, a Gd-MOF using terephthalic acid as the linker was synthesized by dissolving gadolinium nitrate hexahydrate and terephthalic acid in DMF and heating the solution in an oven. acs.org Another approach involves a one-pot, green synthesis using water as the solvent under mild conditions. mdpi.com

Structural Features: The resulting Gd-MOFs can exhibit diverse network topologies. For instance, MOF-76(Gd), synthesized from 1,3,5-benzenetricarboxylic acid, possesses one-dimensional sinusoidally shaped channels. nih.gov The choice of linker, such as the ditopic 1,4-benzenedicarboxylic acid or 2,6-naphthalenedicarboxylic acid, dictates the 3D structure of the network. mdpi.com

The ability to control the size and morphology of Gd-MOF nanoparticles is also an active area of research, with techniques like reverse microemulsion synthesis being employed. nih.gov

Interactive Data Table: Examples of Gadolinium(III) Coordination Complexes

| Complex/MOF Formula Fragment | Ligand(s) | Solvent(s) | Gd(III) Coordination Number | Coordination Geometry | Reference(s) |

| [Gd(H₂O)₂(Ur)₂(NO₃)₃] | Urea, Nitrate | Water | 10 | Distorted Pentagonal Bipyramid | finechem-mirea.rufinechem-mirea.ru |

| Gd-MOF (from Terephthalic Acid) | Terephthalic acid | DMF | 8 | - | acs.org |

| [Gd(BTC)(H₂O)]·DMF | 1,3,5-benzenetricarboxylic acid | DMF, Water | - | - | nih.gov |

Impact of Synthesis Conditions and Ligand Choice on MOF Topology and Structure

The final topology and structure of Metal-Organic Frameworks (MOFs) derived from this compound are critically dependent on the synthesis conditions and the nature of the organic ligands employed. rsc.orgacs.org Factors such as temperature, pressure, solvent systems, and the molar ratios of reactants can significantly influence the nucleation and growth processes, leading to different crystalline structures and morphologies. rsc.orgnih.gov

Solvothermal and hydrothermal synthesis methods are commonly employed for the preparation of lanthanide-based MOFs. rsc.org In these methods, the choice of solvent is vital as it can act as a structure-directing agent, influencing the coordination environment and the final lattice structure. nih.gov For example, the use of high-boiling point solvents like N,N-dimethylformamide (DMF) is common in MOF synthesis. nih.gov The reaction temperature applied during solvothermal synthesis significantly affects the nucleation process of the MOF materials. rsc.org

Furthermore, the introduction of modulating agents or hydrotropes during synthesis can be used to control particle size and morphology. nih.govnih.gov For example, the addition of hydrotropes like sodium salicylate (B1505791) has been shown to reduce the size distribution of gadolinium MOF nanoparticles. nih.gov The careful control of these synthesis parameters allows for the targeted construction of Gd(III)-based MOFs with desired properties for applications in areas such as gas storage and catalysis. rsc.orgepa.gov

Table 1: Influence of Synthesis Parameters on Gd-MOF Characteristics

| Parameter | Influence on MOF Characteristics | Research Findings |

|---|---|---|

| Ligand Geometry | Dictates network topology, pore size, and dimensionality. epa.govrsc.org | Rigid, linear linkers tend to form 2D or pillared-layer structures, while trigonal or tetrahedral linkers can generate 3D frameworks. rsc.org |

| Functional Groups | Affects coordination mode and stability. nih.govnih.gov | Carboxylate and N-donor groups are common for lanthanide MOFs, influencing the framework's robustness. nih.gov |

| Solvent | Can act as a template or structure-directing agent. nih.gov | The choice of solvent can lead to different crystal phases or morphologies of the same MOF. nih.gov |

| Temperature | Influences reaction kinetics, crystal growth, and phase purity. rsc.org | Higher temperatures can lead to denser phases, while lower temperatures may favor the formation of kinetically controlled products. rsc.org |

| Modulators | Control nucleation and growth rates, affecting particle size and morphology. nih.govnih.gov | The use of modulators like monocarboxylic acids can lead to smaller, more uniform crystals. nih.gov |

Development of Mixed-Metal Lanthanide MOFs Incorporating Gadolinium

The development of mixed-metal lanthanide MOFs, which incorporate gadolinium alongside other lanthanide ions, has emerged as a strategy to create materials with tunable and enhanced properties. coudert.namersc.org These materials can be synthesized through one-pot reactions containing a mixture of different lanthanide salts or via post-synthetic metal exchange. coudert.name The inclusion of multiple lanthanide ions within a single framework can lead to synergistic effects, resulting in novel optical, magnetic, or catalytic functionalities that are not present in their monometallic counterparts. coudert.namersc.org

A key advantage of mixed-metal lanthanide MOFs is the ability to fine-tune their properties by varying the ratio and combination of the incorporated metals. coudert.name For example, in the context of luminescence, incorporating emissive lanthanide ions like europium(III) or terbium(III) with gadolinium(III) can lead to materials that act as sensors or thermochromic thermometers. coudert.namersc.org The gadolinium ion can act as a sensitizer, absorbing energy and transferring it to the emissive lanthanide centers.

Characterizing mixed-metal MOFs to confirm the uniform distribution of the different metal ions within the framework is crucial and often requires advanced techniques such as X-ray absorption spectroscopy and electron microscopy. coudert.name The development of these materials opens up possibilities for creating multifunctional materials with tailored properties for specific applications. coudert.namersc.org

Table 2: Examples of Mixed-Metal Lanthanide MOFs Containing Gadolinium

| MOF System | Other Lanthanide(s) | Synthetic Approach | Key Properties/Applications |

|---|---|---|---|

| Eu/Gd-MOF | Europium (Eu) | One-pot synthesis | Dual-mode T1-T2 MRI contrast agent with high relaxivity. nih.gov |

| Tm/Gd-MOF | Thulium (Tm) | One-pot synthesis | Luminescent and MRI active nanoparticles for drug delivery. nih.gov |

| Sm/Eu/Tb/Dy-Gd MOFs | Samarium (Sm), Europium (Eu), Terbium (Tb), Dysprosium (Dy) | Mechanochemical (LAG) | Heterometallic systems with consistent PXRD patterns to homometallic counterparts. rsc.org |

Supramolecular Architectures and Assembly Mechanisms

The formation of complex supramolecular architectures from this compound is governed by a delicate interplay of coordination bonds and non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, direct the self-assembly of individual molecular components into well-defined, higher-order structures. nih.govrsc.org

The crystal packing of gadolinium(III) compounds is significantly influenced by a network of intermolecular interactions. nih.gov Hydrogen bonds, in particular, play a crucial role in stabilizing the crystal lattice. In hydrated gadolinium(III) nitrate complexes, the coordinated water molecules and nitrate anions are actively involved in extensive hydrogen bonding networks. researchgate.net

For instance, in the crystal structure of a gadolinium(III) complex with the thymine (B56734) nucleobase, adjacent cationic units are connected through hydrogen bonding interactions involving the thymine molecules, forming chains that propagate through the crystal. nih.gov The analysis of Hirshfeld surfaces reveals that intermolecular O···H contacts between water molecules and between water molecules and carbonyl groups of the organic ligands are the dominant interactions. nih.gov

The nature and strength of these non-covalent interactions are critical in determining the final three-dimensional arrangement of the molecules in the solid state. rsc.org The study of these interactions provides valuable insights into why molecules and ions arrange themselves in a particular crystalline form, which is fundamental to crystal engineering. rsc.org

Gadolinium(III)-chelated systems can undergo supramolecular polymerization and self-assembly to form larger, ordered nanostructures. acs.orgnih.gov This process is often triggered by a specific stimulus, such as a change in pH, redox potential, or the presence of a particular biomolecule. acs.orgnih.gov

A notable example is the development of "smart" MRI probes where the self-assembly of gadolinium complexes is controlled to enhance their magnetic resonance properties. nih.gov In one approach, a reduction-controlled macrocyclization reaction triggers the self-assembly of small molecule gadolinium complexes into nanoparticles. acs.org This self-assembly leads to a significant increase in the r1 relaxivity, which is a measure of the MRI contrast enhancement. acs.org

The design of these systems often involves a gadolinium chelate, such as Gd-DOTA, attached to a molecule that can undergo a conformational change or reaction to promote aggregation. nih.gov For instance, the reduction of a disulfide bond can initiate a condensation reaction, leading to the formation of more hydrophobic oligomers that then self-assemble into gadolinium-containing nanoparticles. nih.gov This controlled self-assembly is a powerful strategy for designing responsive materials for various applications, including medical imaging. acs.orgnih.gov

In aqueous solution, the Gd³⁺ ion exists as a hydrated aqua ion, with approximately 8-9 water molecules in its inner coordination sphere. nih.gov When a chelating ligand is introduced, most of these water molecules are displaced, but often one or more remain coordinated to the metal center. nih.gov These coordinated water molecules are crucial for the magnetic resonance imaging (MRI) contrast properties of many gadolinium-based agents. nih.gov

Beyond direct coordination, water molecules are instrumental in mediating interactions between molecular components through extensive hydrogen-bonding networks. nih.govresearchgate.net In the crystal packing of hydrated gadolinium compounds, water molecules can form hydrogen bonds with each other, with the organic ligands, and with counter-ions, creating a robust three-dimensional architecture. nih.gov The strength of hydrogen bonds involving coordinated water molecules is often enhanced compared to those between free water molecules. sciforum.net The dynamic exchange of water molecules within these networks can also be a critical factor in processes such as guest exchange within supramolecular assemblies. rsc.org

Advanced Characterization and Structural Elucidation of Gadolinium Iii Nitrate Hydrate and Its Derivatives

Spectroscopic Analysis of Coordination Environments and Electronic Transitions

Spectroscopic techniques are indispensable tools for probing the intricate coordination environments and electronic properties of gadolinium(III) nitrate (B79036) hydrate (B1144303) and its derivatives. These methods provide detailed insights into the valence state of the gadolinium ion, the nature of ligand binding, and the electronic transitions that govern the compound's optical properties.

X-ray Photoelectron Spectroscopy (XPS) for Valence State Determination and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of gadolinium(III) nitrate hydrate, XPS is crucial for confirming the +3 oxidation state of gadolinium and for analyzing the surface chemistry of the compound and its derivatives.

The primary XPS region for gadolinium is the Gd 4d region. thermofisher.com Analysis of gadolinium-doped zinc telluride (ZnTe:Gd) films revealed two sets of Gd 3d5/2,3/2 core-levels at 1187.6 and 1218.6 eV, and at 1186.8 and 1217.8 eV, with a spin-orbit splitting of 31.0 eV. spectroscopyonline.com These findings suggest that gadolinium is present as Gd2Te3 and Gd2O3. spectroscopyonline.com The broadness of the 3d peaks, with a full width at half maximum (FWHM) of 4.8 eV when fitted to two chemical states, further supports the presence of multiple chemical species of gadolinium at the surface. spectroscopyonline.com

XPS provides valuable information on the density of valence states (DOVS). aps.org For many materials, the XPS spectra are well-described by the DOVS synthesized from their constituent elements. aps.org This technique is effective in identifying different functional species and groups associated with an element in solid samples like films. spectroscopyonline.com

Table 1: XPS Data for Gadolinium Compounds

| Compound | Gd Core Level | Binding Energy (eV) | Spin-Orbit Splitting (eV) | Reference |

| ZnTe:Gd | Gd 3d5/2 | 1187.6, 1186.8 | 31.0 | spectroscopyonline.com |

| ZnTe:Gd | Gd 3d3/2 | 1218.6, 1217.8 | 31.0 | spectroscopyonline.com |

| Gadolinium Metal | Gd 3d5/2 | 1186 | - | xpsdatabase.net |

| Gadolinium Metal | Gd 3d3/2 | 1219 | 33 | xpsdatabase.net |

Infrared (IR) Spectroscopy for Ligand Binding and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the coordination of ligands to the metal center in this compound and its derivatives. The vibrational frequencies of the nitrate and water ligands are particularly informative.

The nitrate ion (NO₃⁻) can coordinate to a metal ion in several ways, including monodentate, bidentate, and bridging modes. These different coordination modes result in distinct IR absorption bands. The number and relative energies of nitrate combination bands in the 1700–1800 cm⁻¹ region can be used to distinguish these modes. researchgate.net A separation of approximately 5-25 cm⁻¹ between combination bands suggests monodentate coordination, while a difference of about 25-65 cm⁻¹ is indicative of bidentate nitrate. researchgate.net

In hydrated metal nitrates, the IR spectra are also characterized by the vibrational modes of water molecules. The presence of coordinated water is typically confirmed by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations.

For microhydrated nitrate ions, NO₃⁻(H₂O)n (where n=1-6), the IR spectra are dominated by the antisymmetric stretching mode of the nitrate ion. nih.govacs.org This mode is doubly degenerate in the bare ion but splits for most microhydrated ions due to asymmetric solvation. nih.govacs.org However, for NO₃⁻(H₂O)₃, the degeneracy is not lifted, indicating a highly symmetric solvation shell where the first three water molecules bind in a bidentate fashion to the terminal oxygen atoms of the nitrate ion. nih.govacs.org The onset of extensive water-water hydrogen bonding is observed for clusters with four or more water molecules. nih.govacs.org

In a study of a binuclear Gd(III) complex, the IR spectrum showed characteristic bands for the organic ligands and confirmed their coordination to the gadolinium ion. researchgate.net

Table 2: Characteristic IR Frequencies for Functional Groups in this compound and its Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Coordinated Water | O-H Stretch | 3200-3500 (broad) | libretexts.org |

| Nitrate (bidentate) | Combination Bands Separation | 25-65 | researchgate.net |

| Nitrate (monodentate) | Combination Bands Separation | 5-25 | researchgate.net |

| Nitrate | Antisymmetric Stretch | ~1350-1480 | nih.govacs.org |

| Carbonyl (ketone) | C=O Stretch | 1715 | libretexts.org |

| Alkene | C=C Stretch | 1680-1640 | libretexts.org |

| Alkyne | –C≡C– Stretch | 2260-2100 | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For gadolinium(III) complexes, the UV-Vis spectra are typically dominated by ligand-centered transitions, as the f-f transitions of the Gd³⁺ ion are parity-forbidden and occur at very high energies. instras.com

The Gd³⁺ ion has a half-filled f⁷ subshell, which is highly redox inert and does not readily participate in electron transfer processes. acs.org This minimizes interference from charge transfer transitions in the UV-Vis spectra. acs.org

In a study of a binuclear Gd(III) complex with 4-acetylphenoxyacetic acid and 1,10-phenanthroline (B135089) ligands, the UV-Vis spectrum showed absorption bands characteristic of the organic ligands. researchgate.net Similarly, the UV-Vis spectra of water-soluble Gd(III)-porphyrin complexes exhibited the characteristic Soret and Q-bands of the porphyrin macrocycle, with shifts upon complexation to the gadolinium ion, indicating coordination. nih.gov

Photoluminescence Spectroscopy: Excitation and Emission Spectra Analysis

Photoluminescence spectroscopy is a sensitive technique for studying the excited state properties of gadolinium(III) complexes. The luminescence of these complexes can be either metal-centered or ligand-centered.

Due to the high energy of the lowest excited state of Gd³⁺ (around 32,000 cm⁻¹ or 312 nm), its direct emission is often quenched. instras.com Instead, the luminescence of many gadolinium complexes is dominated by emission from the ligands, a phenomenon known as the "antenna effect," where the ligands absorb energy and transfer it to the metal ion. instras.comacs.org

The excitation and emission spectra of Gd(III) complexes are often qualitatively similar to those of the free ligands, indicating that the observed luminescence is primarily from the ligand. acs.org For example, in a series of Gd(III) complexes with pyrazolone (B3327878) derivative ligands, the luminescence was found to be ligand-dominant. acs.org

However, metal-centered emission from Gd³⁺ can be observed. In some Gd(III) complexes, excitation at 290 nm leads to emission peaks around 303 nm, 321 nm, and 398 nm, which are attributed to the ⁶P₇/₂ → ⁸S₇/₂, ⁶P₅/₂ → ⁸S₇/₂, and ⁶P₃/₂ → ⁸S₇/₂ transitions of the Gd³⁺ ion, respectively. researchgate.net The strongest of these is the ⁶P₇/₂ → ⁸S₇/₂ transition. researchgate.net

Table 3: Photoluminescence Data for Gadolinium(III) Complexes

| Complex System | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Attributed Transitions | Reference |

| Gd(III) complex | 290 | 303, 321, 398 | ⁶P₇/₂ → ⁸S₇/₂, ⁶P₅/₂ → ⁸S₇/₂, ⁶P₃/₂ → ⁸S₇/₂ | researchgate.net |

| Gd(dtpaH₂) | - | 312 | Metal-centered f-f | instras.com |

| Gd(hfac)₃ | 370 | 462 | Intraligand | instras.com |

| Gd(tta)₃ | 370 | 505 | Intraligand | instras.com |

| Gd(qu)₃ | 370 | 650 | Intraligand | instras.com |

Diffraction Techniques for Crystalline Structure Determination

Diffraction techniques, particularly single-crystal X-ray diffraction, are the definitive methods for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure elucidation

The crystal structure of tetraaqua gadolinium trinitrate monohydrate, [Gd(NO₃)₃(H₂O)₄]·H₂O, has been determined by SCXRD. researchgate.net Several other gadolinium nitrate-containing complexes have also been characterized using this method, revealing diverse coordination environments and structural motifs. researchgate.netmdpi.com

For instance, in four new gadolinium(III) metal-organic frameworks, SCXRD analysis showed that they are all based on binuclear carboxylate building units. mdpi.com In two of these compounds, the gadolinium centers are part of a 3D network with a primitive cubic topology. mdpi.com

The crystal structure of a double nitrate hydrate, [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, which contains a lanthanide element like gadolinium, was determined to high resolution, providing extensive structural information, including details of the hydrogen-bonding network. nih.gov The structure consists of [La(NO₃)₆]³⁻ icosahedra and [Ni(H₂O)₆]²⁺ octahedra, forming a complex layered network. nih.gov

Table 4: Crystallographic Data for Selected Gadolinium(III) and Related Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| [Gd₂(L)₆(Phen)₂]·4H₂O | Monoclinic | C2/c | a = 16.1399(4) Å, b = 19.2950(5) Å, c = 8.2567(2) Å, β = 97.078(1)° | researchgate.net |

| [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O | Hexagonal | R-3 | - | nih.gov |

Powder X-ray Diffraction (PXRD) and Rietveld Refinement for Phase Purity and Crystallographic Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the phase purity and crystal structure of this compound. Detailed crystallographic studies have been performed on hydrated forms of gadolinium(III) nitrate, such as tetraaqua gadolinium trinitrate monohydrate, [Gd(NO₃)₃(H₂O)₄]·H₂O. researchgate.net This compound is synthesized by the slow evaporation of a solution of gadolinium(III) oxide in concentrated nitric acid. researchgate.netresearchgate.net

The structural analysis reveals that the crystal structure consists of [Gd(NO₃)₃(H₂O)₄] units, with a fifth water molecule present as crystal water, separate from the complex. researchgate.netresearchgate.net The gadolinium ion is coordinated by oxygen atoms from three bidentate nitrate groups and four water molecules. Structure refinement using programs like SHELXS-86 and SHELXL-93 provides precise atomic coordinates and displacement parameters. researchgate.netresearchgate.net

Crystallographic data for gadolinium(III) nitrate pentahydrate has been determined as triclinic with the space group Pī. researchgate.netresearchgate.net The lattice parameters, which define the size and shape of the unit cell, have been accurately measured. researchgate.netresearchgate.net This detailed structural information is crucial for understanding the compound's properties and for quality control in its synthesis.

Table 1: Crystallographic Data for Tetraaqua Gadolinium Trinitrate Monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | GdH₁₀N₃O₁₄ |

| Crystal System | Triclinic |

| Space Group | Pī (No. 2) |

| a | 6.692(1) Å |

| b | 9.588(2) Å |

| c | 10.622(2) Å |

| α | 63.70(1)° |

| β | 84.68(1)° |

| γ | 76.19(1)° |

| Volume (V) | 593.3 ų |

| Z | 2 |

Data sourced from Stockhause, S., & Meyer, G. (1997). researchgate.netresearchgate.net

Microscopic and Morphological Characterization

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Morphology

Transmission Electron Microscopy (TEM) is a powerful tool for characterizing the size and morphology of nanoparticles derived from this compound precursors. Gadolinium-based nanoparticles, often synthesized for applications like magnetic resonance imaging (MRI) contrast agents, can be challenging to identify with TEM alone. metu.edu.tr They may appear as nondescript, dark, amorphous blobs due to a low concentration of gadolinium atoms within an organic matrix. metu.edu.tr

To confirm the presence of gadolinium within these nanoparticles, TEM is often coupled with analytical techniques like Electron Energy Loss Spectroscopy (EELS). metu.edu.tr For other derivatives, such as gadolinium-doped mesoporous silica (B1680970) nanoparticles (MSNs), TEM imaging can reveal more defined structures, like typical hexagonal porosity. mdpi.com The morphology of nanoparticles derived from gadolinium(III) nitrate can vary; for instance, sodium alginate-coated gadolinium oxide nanoparticles are observed to be spherical or near-spherical in shape. mdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Aggregation

Scanning Electron Microscopy (SEM) provides valuable information on the surface morphology and aggregation of gadolinium(III) nitrate derivatives. For example, gadolinium oxide (Gd₂O₃) nanocrystallites prepared by the thermal decomposition of a complex formed from gadolinium(III) nitrate hexahydrate and glycine (B1666218) have been examined using SEM to understand their morphology. researchgate.net

SEM analysis has also been used to study the surface of materials coated with gadolinium-containing compounds. In one study, the addition of gadolinium to poly-p-dioxanone (PPDO) sutures was shown to increase the roughness of the material's surface. researchgate.net SEM, often combined with Energy-Dispersive X-ray (EDX) spectroscopy, can also confirm the distribution and presence of gadolinium on the surface of these materials. researchgate.net Images of novel gadolinium(III) complexes have also been captured using SEM to observe their structure. researchgate.net

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Assessment

Dynamic Light Scattering (DLS) is a standard method for determining the hydrodynamic diameter of nanoparticles in a solution. nih.govem-grade.com This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. em-grade.comunive.it The diffusion speed of the particles is related to their size through the Stokes-Einstein equation, allowing for the calculation of the hydrodynamic diameter. nih.govunive.it This diameter reflects the size of the particle as it exists in the solution, including any surface coatings or solvating layers. nih.gov

DLS has been used to characterize various gadolinium-containing nanoparticles derived from gadolinium(III) nitrate. The results provide an intensity-weighted average size and a polydispersity index (PDI), which describes the broadness of the size distribution. em-grade.com

Table 2: Hydrodynamic Diameter of Gadolinium-Containing Nanoparticles

| Nanoparticle Derivative | Hydrodynamic Diameter (nm) |

|---|---|

| Gd³⁺-DTPA-M48SNs | 250 ± 76 |

| SA-Gd₂O₃@MSN NPs | ~83.2 ± 8.7 |

Data sourced from scientific studies on gadolinium-based nanoparticles. mdpi.comem-grade.com

Thermal Analysis Techniques for Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Processes

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for investigating the thermal stability and decomposition pathways of this compound. iaea.org TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. iaea.org

The thermal decomposition of gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) is a multi-step process that ultimately yields gadolinium oxide (Gd₂O₃). researchgate.netresearchgate.net The process for lanthanide nitrates, in general, begins with melting, followed by the loss of water molecules (dehydration). journalijdr.comresearchgate.net This is not a simple dehydration but often involves coupled dehydration/decomposition processes where anhydrous nitrate does not form as a stable intermediate. researchgate.net

The decomposition proceeds through the formation of intermediate compounds like gadolinium hydroxide (B78521) or oxynitrates. researchgate.net For instance, studies on similar metal nitrates suggest the formation of intermediates like Ga(OH)₂NO₃ from gallium nitrate hydrate. researchgate.net The final stage involves the decomposition of these intermediates at higher temperatures to form the stable cubic phase of Gd₂O₃. researchgate.net TGA curves for Gd(NO₃)₃·6H₂O show significant mass loss corresponding to these dehydration and decomposition steps, leading to the final oxide product. researchgate.net

Research Applications of Gadolinium Iii Nitrate Hydrate in Functional Materials Development

Luminescent Materials and Phosphor Development

Gadolinium(III) nitrate (B79036) hydrate (B1144303) is a key ingredient in the synthesis of luminescent materials and phosphors. sigmaaldrich.comwikipedia.orgedge-techind.com The gadolinium ion (Gd³⁺) provides a stable host lattice that can be 'activated' by doping with other rare-earth ions to produce materials that emit light upon excitation, finding use in applications like LEDs and displays. researchgate.net

Synthesis of Phosphors for Light-Emitting Applications

Gadolinium(III) nitrate hydrate is widely used as a water-soluble precursor for the synthesis of phosphors intended for light-emitting applications. sigmaaldrich.com It serves as a primary raw material for producing various gadolinium compounds that act as host materials for phosphors. wikipedia.orgedge-techind.com For instance, it is a starting material in the creation of gadolinium aluminate (GdAlO₃) phosphors. These materials, when activated with other rare-earth ions, can produce light, such as the green light emission from Er³⁺-activated GdAlO₃ phosphors, which are suitable for lighting applications. sigmaaldrich.comresearchgate.net The synthesis process often involves reacting gadolinium nitrate with other precursors under specific conditions to form the desired host lattice. researchgate.net

Rare-Earth Doped Luminescent Materials (e.g., Eu³⁺, Er³⁺, Sm³⁺, Tb³⁺ activated phosphors)

The Gd³⁺ ion, with its half-filled 4f orbital, provides an excellent host matrix for other luminescent lanthanide ions. researchgate.net this compound is frequently used to create these host lattices, which are then doped with activators like Europium(III) (Eu³⁺), Erbium(III) (Er³⁺), Samarium(III) (Sm³⁺), and Terbium(III) (Tb³⁺) to generate materials with specific light-emitting properties. sigmaaldrich.comresearchgate.netnih.gov

For example, Eu³⁺-activated phosphors synthesized from gadolinium-based hosts are known for their red-light emission, making them valuable for white light-emitting diodes (WLEDs). sigmaaldrich.comresearchgate.net Similarly, Er³⁺-activated phosphors can produce green light. sigmaaldrich.com Research has also demonstrated that co-doping gadolinium oxide nanocrystals with various combinations of Eu³⁺, Dy³⁺ (Dysprosium), and Tb³⁺ can result in multicolor emissions from a single-wavelength excitation. nih.gov Specifically, co-doping with Dy³⁺ and Tb³⁺ into a Gd₂O₃ host can produce a phosphor with chromaticity coordinates very close to standard daylight, making it suitable for deep UV LEDs. nih.gov

Examples of Rare-Earth Doped Phosphors from Gadolinium Precursors

| Host Material | Dopant Ion(s) | Emission Color/Type | Potential Application | Reference |

|---|---|---|---|---|

| KGd₂F₇ | Eu³⁺ | Red | White Light-Emitting Diode (WLED) | sigmaaldrich.com |

| GdAlO₃ | Er³⁺ | Green | Lighting Applications | sigmaaldrich.com |

| Gd₂O₃ | Eu³⁺, Dy³⁺, Tb³⁺ | Multicolor/White | Deep UV LEDs | nih.gov |

| GdAlO₃ | Eu³⁺ | Red | Luminescent Devices | researchgate.net |

Integration into Specialty Glasses and Ceramics for Optical Functions

Gadolinium(III) nitrate is a raw material used in the production of specialty glasses and ceramics with specific optical properties. sigmaaldrich.comstanfordmaterials.comwikipedia.orgedge-techind.com These materials are crucial for a variety of advanced applications. corning.com The incorporation of gadolinium, derived from the nitrate salt, into the glass or ceramic matrix can modify the material's refractive index, transparency, and luminescent capabilities. americanelements.com Highly stable gadolinium-containing compounds are essential for creating ceramic structures used in advanced electronics and other electrochemical applications. americanelements.com The process involves carefully controlled melting and forming techniques to ensure the final product meets the required optical specifications for its intended function, such as in radiation shielding or as components in optical instruments. corning.com

Nanomaterial Fabrication and Engineering

In the field of nanotechnology, this compound is a preferred starting material for synthesizing gadolinium-based nanoparticles and for doping other nanomaterials to impart new functionalities.

Gadolinium Oxide (Gd₂O₃) Nanoparticles Synthesis and Functionalization

This compound is a common precursor for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles. sigmaaldrich.commdpi.comnih.gov These nanoparticles have garnered significant attention for their potential in luminescence devices and biomedical imaging. acs.org Various synthesis methods utilize gadolinium nitrate, including thermal decomposition and hydrothermal synthesis. mdpi.comacs.org

One method involves mixing an aqueous solution of gadolinium(III) nitrate hexahydrate with glycine (B1666218), followed by drying and calcination to produce Gd₂O₃ nanoparticles. mdpi.com Another approach is the thermal decomposition of gadolinium carbonate, which is first precipitated from a gadolinium nitrate solution. nih.gov Hydrothermal synthesis can also be employed, where a mixture containing gadolinium nitrate and urea (B33335) is heated, leading to the formation of a gadolinium hydroxycarbonate precursor that is subsequently heat-treated to yield hollow Gd₂O₃ nanocarriers. acs.org The size of the resulting nanoparticles can range from 2 to 43 nm, depending on the synthesis conditions. nih.gov

Synthesis Methods for Gd₂O₃ Nanoparticles from this compound

| Synthesis Method | Other Key Reagents | Resulting Material | Reference |

|---|---|---|---|

| Thermal Decomposition | Glycine | Gd₂O₃ Nanoparticles | mdpi.com |

| Precipitation & Thermal Decomposition | Ammonium (B1175870) Carbonate | Gd₂O₃ Nanoparticles (2-43 nm) | nih.gov |

| Hydrothermal Synthesis | Urea, Carbon Spheres | Hollow Gd₂O₃ Nanocarriers (~120 nm) | acs.org |

| Thermal Decomposition | Oleate Precursor | Gd₂O₃ Nanodisks | rsc.org |

Doping Agent for Metal Oxide Nanoparticles (e.g., ZnO, CeO₂) with Enhanced Properties

Gadolinium(III) nitrate serves as a source for gadolinium ions used as a doping agent to modify and enhance the properties of other metal oxide nanoparticles, such as zinc oxide (ZnO) and cerium oxide (CeO₂). sigmaaldrich.comorientjchem.org Doping these materials with gadolinium can introduce or improve functionalities like ferromagnetism, photocatalytic activity, and antibacterial properties. sigmaaldrich.comorientjchem.orgresearchgate.net

In the case of ZnO, gadolinium nitrate can be used as a dopant precursor to prepare Gd-doped ZnO nanoparticles with enhanced room-temperature ferromagnetism. sigmaaldrich.com For CeO₂ nanoparticles, gadolinium nitrate solution is added during the synthesis process, such as the hydrothermal method, to incorporate Gd³⁺ ions into the ceria crystal lattice. orientjchem.orgresearchgate.net This doping has been shown to decrease the particle size and alter the optical properties of the CeO₂ nanoparticles. orientjchem.org Research indicates that gadolinium doping can enhance the radical-scavenging and antibacterial activities of CeO₂ nanoparticles, with the level of enhancement often depending on the concentration of the gadolinium dopant. orientjchem.orgnih.govmdpi.com

Effects of Gadolinium Doping on Metal Oxide Nanoparticles

| Base Nanoparticle | Doping Precursor | Enhanced Property | Key Finding | Reference |

|---|---|---|---|---|

| Zinc Oxide (ZnO) | Gadolinium(III) nitrate | Room Temperature Ferromagnetism | Serves as a dopant to enhance magnetic properties. | sigmaaldrich.com |

| Cerium Oxide (CeO₂) | Gadolinium(III) nitrate | Antibacterial Activity | Antibacterial activity increased with higher Gd concentration. | orientjchem.orgresearchgate.net |

| Cerium Oxide (CeO₂) | Gadolinium(III) nitrate | Radical-Scavenging Properties | Gd doping was shown to enhance the radical-scavenging properties of CeO₂ NPs. | nih.govmdpi.com |

Development of Gadolinium-Doped Hydroxyapatite (B223615) for Materials Science

Hydroxyapatite (HAp), with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is a primary component of human bone and teeth, valued for its biocompatibility in biomedical applications. sigmaaldrich.com The incorporation of gadolinium (Gd³⁺) ions into the hydroxyapatite lattice has been a subject of intense research to enhance its properties for materials science. Gadolinium(III) nitrate is a common source of gadolinium for this doping process.

Researchers have successfully synthesized gadolinium-doped hydroxyapatite (Gd-HAp) using various methods, including sol-gel and hydrothermal techniques. wikipedia.orgcenmed.com In these processes, Gd³⁺ ions are incorporated into the HAp crystal structure, typically by substituting calcium (Ca²⁺) ions. sigmaaldrich.com This substitution is possible due to their similar ionic radii.

The successful doping of gadolinium into the hydroxyapatite structure has been confirmed through various characterization techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM). wikipedia.org The introduction of Gd³⁺ ions into the HAp lattice can lead to notable changes in the material's physical and chemical properties. For instance, studies have shown that the thermal and electrical conductivity of hydroxyapatite can increase with a higher concentration of Gd³⁺ doping. wikipedia.org This is attributed to the creation of Ca²⁺ cation vacancies resulting from the charge difference between Gd³⁺ and Ca²⁺. wikipedia.org

Furthermore, Gd-HAp materials exhibit interesting luminescence properties and have shown good biocompatibility, making them candidates for applications in bone regeneration and tissue engineering. wikipedia.orgcenmed.com

| Synthesis Method | Precursors | Key Findings | Reference |

| Sol-Gel | Calcium hydroxide (B78521), Dicalcium phosphate (B84403) dihydrate, Gadolinium(III) nitrate | Successful doping of Gd³⁺ into the HAp structure; Increased thermal and electrical conductivity with higher Gd³⁺ concentration. | wikipedia.org |

| Hydrothermal | Calcium nitrate tetrahydrate, Diammonium hydrogen phosphate, Gadolinium nitrate | Synthesis of rod-shaped Gd-doped hydroxyapatite nanoparticles (70-121 nm); Confirmed biocompatibility with Vero cell lines. | cenmed.comnih.gov |

Synthesis of Gadolinium Tungstate (B81510) Nanoparticles

Gadolinium(III) nitrate hexahydrate is a key starting material for the synthesis of gadolinium tungstate (Gd₂(WO₄)₃) nanoparticles. edge-techind.com These nanoparticles are of interest due to their paramagnetic behavior and potential catalytic properties. edge-techind.com

A common synthesis route is the co-precipitation method, which involves the reaction of an aqueous solution of gadolinium(III) nitrate hexahydrate with sodium tungstate dihydrate (Na₂WO₄·2H₂O). edge-techind.com To control the size and morphology of the resulting nanoparticles, surfactants are often employed during the synthesis process. edge-techind.com

The synthesized gadolinium tungstate nanoparticles have been characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray microanalysis (EDX). edge-techind.com Vibrating sample magnetometer analysis has confirmed the paramagnetic nature of these nanoparticles at room temperature. edge-techind.com Furthermore, the photocatalytic activity of nanocrystalline gadolinium tungstate has been evaluated, for instance, in the degradation of methyl orange under UV light, indicating its potential as a photocatalyst. edge-techind.com

| Synthesis Parameter | Details | Purpose/Outcome | Reference |

| Precursors | Gadolinium(III) nitrate hexahydrate, Sodium tungstate dihydrate | Reactants for the formation of Gadolinium Tungstate. | edge-techind.com |

| Method | Co-precipitation in water | A straightforward method for nanoparticle synthesis. | edge-techind.com |

| Surfactants | EDTA, SDS, PVP | Used to control the morphology and size of the nanoparticles. | edge-techind.com |

| Characterization | XRD, SEM, EDX, VSM | To confirm structure, morphology, composition, and magnetic properties. | edge-techind.com |

| Key Property | Paramagnetism | A notable magnetic property of the synthesized nanoparticles. | edge-techind.com |

| Application | Photocatalysis | Demonstrated potential in degrading organic pollutants. | edge-techind.com |

Catalytic Systems and Enhancements

Gadolinium compounds, often derived from gadolinium(III) nitrate, are increasingly being explored for their catalytic capabilities, either as catalysts themselves or as promoters to enhance the performance of other catalytic materials.

Role of Gadolinium in Iron Oxide Catalysts for Specific Reactions (e.g., Water-Gas Shift Reaction)

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is an industrially vital process for producing high-purity hydrogen and adjusting the H₂/CO ratio in syngas. wikipedia.org Iron-based catalysts, particularly iron-chromium formulations, are the standard for the high-temperature WGS reaction. researchgate.netresearchgate.net

Research into enhancing these catalysts has led to the exploration of various promoters, including rare-earth elements like gadolinium. While specific studies focusing solely on gadolinium-doped iron oxide for the WGS reaction are not extensively detailed in the provided results, the broader role of lanthanides in promoting WGS catalysts is well-documented. For example, gadolinium-doped ceria (GDC) has been used as a support for platinum nanoparticles, creating efficient WGS catalysts. nih.gov The inclusion of gadolinium is believed to enhance the physicochemical properties of the support material, leading to improved metal-support interactions which are crucial for catalytic activity. nih.gov

Furthermore, lanthanide-based materials, such as lanthanide oxysulfides, have been reported as active and stable catalysts for the high-temperature WGS reaction, capable of operating at temperatures up to 800°C. researchgate.net Lanthanide high-entropy oxides have also been investigated as supports for copper catalysts in the related reverse water-gas shift (RWGS) reaction. kaust.edu.sa These examples underscore the potential of gadolinium to act as a crucial promoter in catalyst formulations for the WGS reaction, primarily by improving thermal stability and modifying the electronic properties of the catalyst support, even if not directly incorporated into an iron oxide matrix.

Electronic Structure Engineering in Layered Double Hydroxides for Catalysis

Layered double hydroxides (LDHs) are a class of materials that are widely studied in electrocatalysis due to their unique layered structure and tunable composition. msesupplies.com Gadolinium doping has been shown to be an effective strategy for engineering the electronic structure of these materials to enhance their catalytic performance.

A notable example is the development of gadolinium-doped nickel-iron layered double hydroxide (Gd-NiFe-LDH) grown on carbon cloth. iaea.org This material was synthesized via a one-step hydrothermal method and designed as an electrocatalyst for the oxygen evolution reaction (OER), a critical reaction in water splitting for hydrogen production.

The introduction of gadolinium into the NiFe-LDH structure regulates its electronic properties and increases the number of oxygen vacancies. msesupplies.comiaea.org These changes optimize the adsorption energies of oxygen-containing intermediates during the OER process. iaea.org Theoretical calculations have shown that the electronic disturbance caused by Gd doping enhances the activity of the Ni sites in the catalyst. iaea.org As a result, the Gd-NiFe-LDH catalyst exhibits superior electrocatalytic activity compared to its undoped counterpart and even commercial ruthenium oxide (RuO₂) catalysts. iaea.org

| Catalyst | Overpotential at 10 mA cm⁻² (OER) | Key Feature | Reference |

| Gd-NiFe-LDH@CC | 210 mV | Gd doping optimizes electronic structure and increases oxygen vacancies. | iaea.org |

| NiFe-LDH@CC | 250 mV | Undoped layered double hydroxide. | iaea.org |

| Commercial RuO₂ | 298 mV | Commercial benchmark catalyst. | iaea.org |

General Catalytic Properties and Applications in Chemical Conversions

This compound is a versatile precursor for synthesizing various gadolinium-based catalysts. nanorh.comsamaterials.com Gadolinium compounds, particularly gadolinium oxide (Gd₂O₃) which can be prepared from the nitrate, have demonstrated catalytic activity in a range of chemical reactions. sigmaaldrich.comresearchgate.net

These applications include:

Organic Synthesis : Gadolinium oxide has been shown to catalyze reactions such as carbon-carbon bond formation, esterification, and condensation, leading to enhanced reaction rates and yields. researchgate.net

Hydrogenation and Dehydrogenation : These catalysts facilitate the addition or removal of hydrogen from molecules, which is a key step in producing valuable chemicals like alcohols and amines. researchgate.net